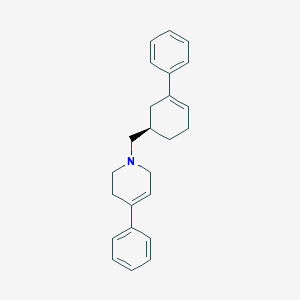

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

PD-143188の合成は、いくつかの重要なステップを含んでいます。

保護と加水分解: エチル3-オキソシクロヘキサンカルボン酸エステルはエチレンケタールとして保護され、そのエチルエステル基はその後、カルボン酸に加水分解されます。

活性化とカップリング: カルボン酸はイソブチルクロロホルメートとの混合酸無水物として活性化され、その後、4-フェニル-1,2,3,6-テトラヒドロピリジンとカップリングしてアミドを形成します。

還元と付加: アミドは、塩化アルミニウムの存在下で水素化リチウムアルミニウムを使用して対応するアミンに還元されます。次に、フェニルマグネシウムブロミドを、ケタールの酸性加水分解によって得られたケトンに加えて、第三級アルコールを提供します。

脱水と分離: 第三級アルコールは、トリフルオロ酢酸を使用して脱水され、異性体のシクロヘキセン誘導体の混合物が生成されます。これらはカラムクロマトグラフィーで分離されます。

工業生産方法

PD-143188の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、反応条件と精製プロセスの精密な制御のための自動システムの使用が含まれ、最終生成物の高収率と高純度が保証されます .

化学反応の分析

PD-143188は、さまざまなタイプの化学反応を起こします。

酸化: この化合物は、酸化されてヒドロキシ代謝物を生成できます。

還元: アミドを対応するアミンに還元することは、合成の重要なステップです。

置換: ケトンへのフェニルマグネシウムブロミドの付加は、置換反応の例です。

これらの反応で使用される一般的な試薬には、水素化リチウムアルミニウム、塩化アルミニウム、フェニルマグネシウムブロミド、トリフルオロ酢酸などがあります。 これらの反応から生成される主な生成物には、第三級アルコールと異性体のシクロヘキセン誘導体が含まれます .

科学研究への応用

PD-143188には、いくつかの科学研究への応用があります。

科学的研究の応用

PD-143188 has several scientific research applications:

Chemistry: It is used as a model compound in studies of dopamine receptor agonists.

Biology: The compound is used in neurochemical and neurophysiological studies to understand its effects on brain dopamine release.

Medicine: PD-143188 is being investigated as a potential antipsychotic agent for the treatment of schizophrenia.

Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors.

作用機序

PD-143188は、ドーパミン受容体における部分的アゴニストとして作用することで効果を発揮します。ドーパミン受容体に結合し、脳内のドーパミン放出を調節します。この調節は、統合失調症の陽性症状に関連するドーパミン過剰活動を抑制するのに役立ちます。 この化合物は、血液脳関門を通過する能力と、異なる神経化学的プロファイルを持つため、典型的な抗精神病薬と比較して、潜在的に錐体外路症状が低い統合失調症の治療のための有望な候補となります .

類似の化合物との比較

PD-143188は、他のドーパミン受容体アゴニストに似ていますが、際立ったユニークな特性を備えています。

類似化合物との比較

PD-143188 is similar to other dopamine receptor agonists but has unique properties that make it stand out:

Aripiprazole: Like PD-143188, aripiprazole is a partial dopamine agonist used in the treatment of schizophrenia.

Ropinirole: This compound is also a dopamine agonist but is primarily used in the treatment of Parkinson’s disease.

Similar compounds include aripiprazole, ropinirole, and other dopamine receptor agonists .

特性

CAS番号 |

150013-70-0 |

|---|---|

分子式 |

C24H27N |

分子量 |

329.5 g/mol |

IUPAC名 |

4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C24H27N/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22/h1-6,9-14,20H,7-8,15-19H2/t20-/m1/s1 |

InChIキー |

XBGWTWPYCTZIIE-HXUWFJFHSA-N |

SMILES |

C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |

異性体SMILES |

C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |

正規SMILES |

C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |

同義語 |

1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine 1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (+-)-isomer 1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (S)-isomer CI 1007 CI-1007 PD 143188 PD-143188 TPPCMP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。